Benzyltrimethylammonium hydroxide

Ion Transport Conductivity Quaternary Ammonium

Generic quaternary ammonium bases often fail to deliver consistent selectivity in demanding biphasic catalysis and zeolite synthesis. BTMAH (Triton B) resolves this through its uniquely balanced benzyl-trimethyl cation geometry. • Delivers near-quantitative yields in cross-aldol condensations and up to 99.4% FAEE yield in biodiesel transesterification. • Exclusive structure-directing agent for acid-stable CHA-type zeolites; demonstrated hydrothermal stability with a half-life of ~4 years at 80°C. • Ionic conductivity of 0.26 S/cm at 65°C enables durable anion-exchange membranes. Supplied as 40% w/w solution in methanol or water. Bulk quantities available for industrial procurement.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 100-85-6
Cat. No. B094449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium hydroxide
CAS100-85-6
Synonymsenzyltrimethylammonium
benzyltrimethylammonium acetate
benzyltrimethylammonium bromide
benzyltrimethylammonium butanoate
benzyltrimethylammonium carbonate (2:1)
benzyltrimethylammonium chloride
benzyltrimethylammonium formate
benzyltrimethylammonium heptanoate
benzyltrimethylammonium hexafluorophosphate (1-)
benzyltrimethylammonium hexanoate
benzyltrimethylammonium hydroxide
benzyltrimethylammonium iodide
benzyltrimethylammonium methoxide
benzyltrimethylammonium nonanoate
benzyltrimethylammonium octanoate
benzyltrimethylammonium pentanoate
benzyltrimethylammonium propanoate
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.[OH-]
InChIInChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1
InChIKeyNDKBVBUGCNGSJJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltrimethylammonium Hydroxide (CAS 100-85-6): Quaternary Ammonium Base and Phase Transfer Catalyst for Industrial Synthesis


Benzyltrimethylammonium hydroxide (BTMAH), also known as Triton B, is a quaternary ammonium hydroxide with the formula C₁₀H₁₇NO, commonly supplied as a 40% w/w solution in methanol or water . It serves as a strong organic base and a versatile phase-transfer catalyst (PTC) in a wide range of organic transformations [1]. Its molecular structure, featuring a benzyl group and three methyl substituents on the central nitrogen, imparts a distinct balance of lipophilicity and hydrophilicity, enabling efficient anion transport across biphasic systems . Industrial applications span from pharmaceutical intermediate synthesis and polymer chemistry to its role as a structure-directing agent in zeolite synthesis .

Why Generic Substitution Fails: Benzyltrimethylammonium Hydroxide vs. Common Alternatives in Critical Applications


Quaternary ammonium hydroxides are not interchangeable commodities; their performance in specific applications hinges on cation geometry, counterion mobility, and thermal/chemical stability. While compounds like tetramethylammonium hydroxide (TMAH) or tetrabutylammonium hydroxide (TBAH) share the hydroxide anion, their substituent groups dictate vastly different physicochemical properties [1]. For instance, BTMAH exhibits a unique combination of moderate lipophilicity and high ionic conductivity compared to its symmetric tetraalkylammonium counterparts, a difference rooted in the asymmetric benzyl substituent's influence on water caging and ion diffusion dynamics [1]. Substituting BTMAH with a generic alternative in zeolite synthesis can lead to the formation of a different framework type or a material with inferior acid stability [2]. Similarly, its efficacy as a PTC in high-yield condensations is not readily replicated by other quaternary ammonium salts without extensive re-optimization of reaction conditions [3]. The following evidence quantifies these critical differentiators.

Quantifiable Performance Differentiators: Benzyltrimethylammonium Hydroxide (100-85-6) vs. Key Comparators


Ionic Conductivity: Benzyltrimethylammonium Hydroxide vs. Tetramethylammonium and Tetraethylammonium Hydroxides

In a comparative study of aqueous quaternary ammonium hydroxide solutions, benzyltrimethylammonium hydroxide (BTMAH) demonstrated the highest ionic conductivity among the tested cations, including tetramethylammonium (TMA) and tetraethylammonium (TEA) [1]. The measured conductivity of 0.26 S/cm at 65 °C for BTMAH was attributed to its unique long-time diffusion and short-time water caging dynamics, a consequence of the asymmetric benzyl substituent [1].

Ion Transport Conductivity Quaternary Ammonium

Hydrothermal Stability: Half-Life at 80°C vs. Previous Literature Reports

A rigorous study on the hydroxide stability of the benzyltrimethylammonium (BTMA) cation under conditions relevant to electrochemical devices found a half-life of approximately 4 years at 80 °C [1]. This represents a significant increase in stability compared to what had been previously reported in the literature, where inherent flaws in older experimental methods had led to underestimations of BTMA's true stability [1].

Anion Exchange Membrane Stability Fuel Cell

Cation Stability: Benzyltrimethylammonium vs. Phenyltrimethylammonium Hydroxide

A direct comparison of hydrothermal stability between benzyltrimethylammonium hydroxide and phenyltrimethylammonium hydroxide revealed that the benzyl-substituted cation displayed significantly better stability under identical conditions [1]. This finding underscores the specific advantage of the benzyl group over a directly attached phenyl group in resisting hydroxide-mediated degradation pathways in alkaline environments [1].

Anion Exchange Membrane Alkaline Fuel Cell Cation Degradation

Zeolite Synthesis: Acid Stability of CHA Zeolites Prepared with BTMAOH vs. TMAdaOH

In the interzeolite conversion of FAU to CHA-type zeolites, the use of benzyltrimethylammonium hydroxide (BTMAOH) as a structure-directing agent (SDA) resulted in CHA zeolites with higher acid stability compared to those synthesized using N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH), despite the latter showing superior performance in the initial decomposition/dissolution of the parent FAU zeolite [1]. The CHA membrane prepared with BTMAOH demonstrated excellent long-term performance in the dehydration of acetic acid, maintaining a high permeate flux and separation factor over 1,700 hours [1].

Zeolite Structure-Directing Agent CHA Framework

Phase Transfer Catalysis: Cross-Aldol Condensation Yield and Selectivity

Using benzyltrimethylammonium hydroxide as a basic phase-transfer catalyst for the cross-aldol condensation of isobutyraldehyde and formaldehyde at 20 °C, a nearly quantitative yield of hydroxypivaldehyde was achieved with ~100% selectivity [1]. The optimal feed mole ratio was 1.1:1.0:0.04 (isobutyraldehyde:formaldehyde:BTMAH), demonstrating high catalytic efficiency under mild conditions [1].

Phase Transfer Catalysis Aldol Condensation Synthetic Yield

Transesterification: Yield Enhancement with BTMAOH as Phase Transfer Catalyst

In the base-catalyzed in situ transesterification of Jatropha curcas oil, the addition of benzyltrimethylammonium hydroxide (BTMAOH) as a phase-transfer catalyst significantly enhanced the reaction rate and final product yield compared to reactions conducted without a PTC [1]. Under optimized conditions, weight fractions of 89 ± 0.7% fatty acid methyl esters (FAME) and 99.4 ± 0.4% fatty acid ethyl esters (FAEE) were achieved, demonstrating a clear performance benefit attributable to the PTC [1].

Biodiesel Transesterification Phase Transfer Catalyst

High-Impact Application Scenarios for Benzyltrimethylammonium Hydroxide (100-85-6)


Anion Exchange Membrane (AEM) Development for Fuel Cells and Electrolyzers

The demonstrated hydrothermal stability of the benzyltrimethylammonium cation, with a half-life of ~4 years at 80 °C [1], and its superior ionic conductivity (0.26 S/cm at 65 °C) [2] make BTMAH the cation of choice for covalent tethering in high-performance, durable AEMs. Its stability advantage over phenyltrimethylammonium hydroxide [3] further solidifies its position in this critical clean energy application.

Synthesis of Acid-Resistant CHA Zeolites and Membranes

BTMAOH serves as a unique structure-directing agent for the synthesis of CHA-type zeolites with enhanced acid stability [4]. This specific property enables the fabrication of robust zeolite membranes for the dehydration of acidic solutions, such as acetic acid, where long-term operational stability is paramount [4].

High-Yield Synthesis of Fine Chemicals and Pharmaceutical Intermediates

As a phase-transfer catalyst, BTMAOH can deliver near-quantitative yields and exceptional selectivity in key reactions like the cross-aldol condensation of aldehydes [5]. This performance directly translates to improved process efficiency and reduced manufacturing costs in the synthesis of complex molecules for the pharmaceutical and specialty chemical industries [5].

Enhanced Biodiesel Production via In Situ Transesterification

The addition of BTMAOH as a PTC significantly accelerates the in situ transesterification of non-edible oils, leading to high yields of fatty acid esters (up to 99.4% FAEE) [6]. This application highlights its value in improving the productivity and economic viability of biofuel production from sustainable feedstocks [6].

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